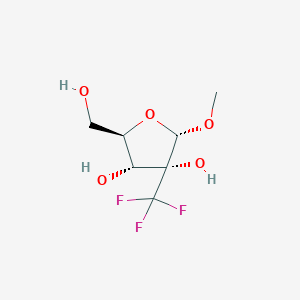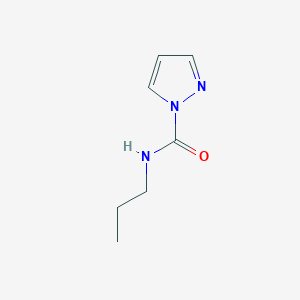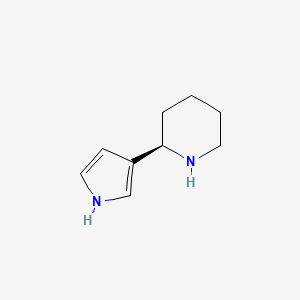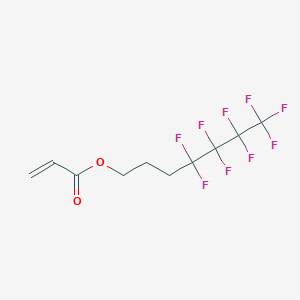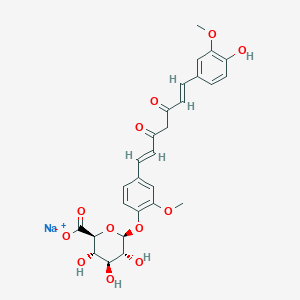![molecular formula C10H15NO3 B12857831 3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
3,5-Dimethoxy-4-[(methylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-4-[(methylamino)methyl]phenol is an organic compound characterized by the presence of methoxy groups at the 3 and 5 positions, a hydroxyl group at the 4 position, and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available phenol derivatives.
Methoxylation: The phenol is subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce methoxy groups at the 3 and 5 positions.
Formylation: The intermediate is then formylated using formaldehyde under acidic conditions to introduce the formyl group at the 4 position.
Reduction and Amination: The formyl group is reduced to a hydroxyl group, and the resulting compound is then aminated using methylamine to introduce the methylamino group.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for methoxylation and formylation steps, and high-pressure reactors for the reduction and amination steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the hydroxyl group to a methoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products
Oxidation: Quinones.
Reduction: Methoxy derivatives.
Substitution: Substituted phenols with different nucleophiles.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3,5-Dimethoxy-4-[(methylamino)methyl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antioxidant properties, which could make it useful in developing new therapeutic agents for oxidative stress-related diseases.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. These derivatives may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-[(methylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, while the methylamino group can form ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the methylamino group.
2,6-Dimethoxy-4-methylphenol: Similar methoxy substitution pattern but with a methyl group instead of a hydroxyl group.
4-Hydroxy-3,5-dimethoxybenzylamine: Similar structure with an amine group instead of a methylamino group.
Uniqueness
3,5-Dimethoxy-4-[(methylamino)methyl]phenol is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3,5-dimethoxy-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-8-9(13-2)4-7(12)5-10(8)14-3/h4-5,11-12H,6H2,1-3H3 |
InChI Key |
VHECQSQUISAZBY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



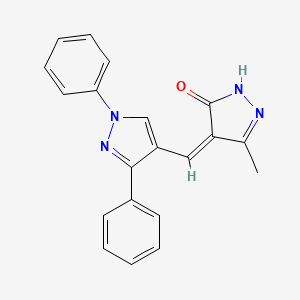
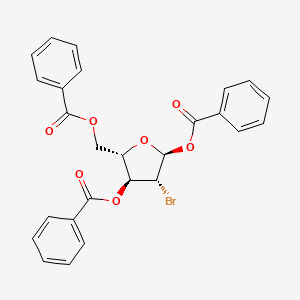
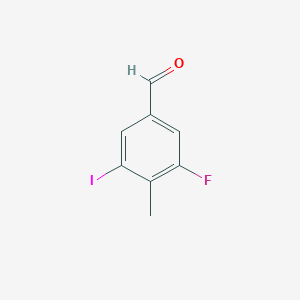
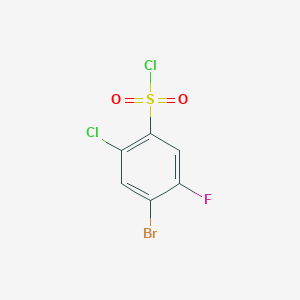
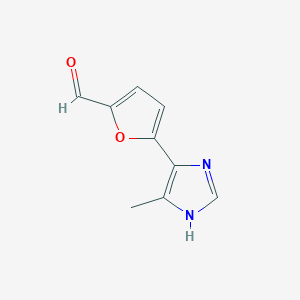
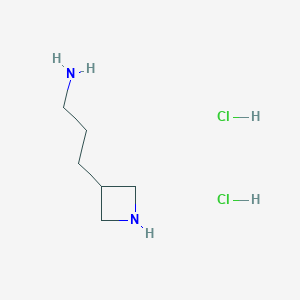
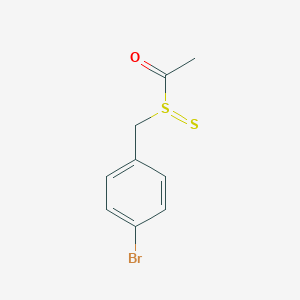
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
